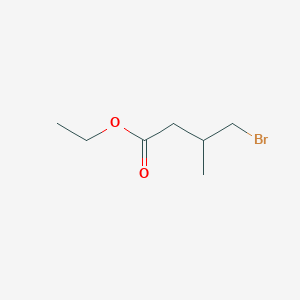

ethyl 4-bromo-3-methylbutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13BrO2 |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

ethyl 4-bromo-3-methylbutanoate |

InChI |

InChI=1S/C7H13BrO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-5H2,1-2H3 |

InChI Key |

VUAMJAQNWQKOTC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-bromo-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-3-methylbutanoate is a halogenated carboxylic acid ester that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an electrophilic bromine atom and an ester moiety, allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, with a focus on providing practical information for laboratory use.

It is important to note that the nomenclature surrounding this compound can be ambiguous. This guide focuses specifically on the saturated ester, this compound. A common point of confusion is with its unsaturated analog, (E)-ethyl 4-bromo-3-methyl-2-butenoate (CAS No. 51318-62-8), which has different chemical properties and reactivity. This document will primarily discuss the saturated compound, with specific data presented for the (R)-enantiomer due to the availability of its CAS number.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 89363-48-4 ((R)-enantiomer) | [1] |

| Molecular Formula | C₇H₁₃BrO₂ | [1] |

| Molecular Weight | 209.08 g/mol | [1] |

| Exact Mass | 208.01000 u | [1] |

| LogP | 1.97060 | [1] |

| PSA (Polar Surface Area) | 26.30000 Ų | [1] |

Note: Physical properties such as boiling point, melting point, and density for ethyl (R)-(+)-4-bromo-3-methylbutanoate are not well-documented in publicly available literature.

Isomeric Forms and Nomenclature

To clarify the structure of the target compound and its common isomers, the following diagram illustrates the logical relationships between them.

Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process: the bromination of 3-methyl-gamma-butyrolactone followed by ethanolysis to yield the desired ethyl ester.

Step 1: Bromination of 3-methyl-gamma-butyrolactone

This step utilizes a Hunsdiecker-type reaction on the corresponding carboxylic acid, which can be formed in situ from the lactone. A more direct approach, though potentially lower-yielding, would be a radical bromination. A plausible laboratory-scale protocol is outlined below.

-

Reagents and Materials:

-

3-methyl-gamma-butyrolactone (1.0 eq)

-

Thionyl chloride (1.2 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq, catalytic)

-

Carbon tetrachloride (CCl₄) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.

-

-

Procedure:

-

To a solution of 3-methyl-gamma-butyrolactone in anhydrous carbon tetrachloride, add thionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours to form the acid chloride.

-

Cool the mixture and add N-Bromosuccinimide and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-bromo-3-methyl-gamma-butyrolactone.

-

Step 2: Ethanolysis of 4-bromo-3-methyl-gamma-butyrolactone

-

Reagents and Materials:

-

Crude 4-bromo-3-methyl-gamma-butyrolactone from Step 1 (1.0 eq)

-

Anhydrous ethanol (excess)

-

Sulfuric acid (catalytic amount)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the crude lactone in an excess of anhydrous ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

-

Proposed Synthetic Workflow

The following diagram illustrates the workflow for the proposed synthesis.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. Researchers are advised to obtain their own analytical data for structural confirmation upon synthesis.

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate for introducing a substituted four-carbon chain in the synthesis of more complex molecules. The primary bromide is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The ester functionality can be hydrolyzed, reduced, or converted to other functional groups.

A potential application is in the synthesis of substituted gamma-aminobutyric acid (GABA) analogs or other neurologically active compounds. The following diagram illustrates a hypothetical reaction pathway where this compound is used as a starting material.

This compound, particularly its (R)-enantiomer (CAS No. 89363-48-4), is a potentially useful, though not extensively documented, building block for organic synthesis. This guide provides the available physicochemical data and outlines a plausible synthetic route and potential applications to aid researchers in its use. Due to the limited availability of experimental data, it is imperative for scientists and developers to perform their own characterization and optimization of synthetic procedures. The clarification of its isomeric forms should help in avoiding confusion with related compounds.

References

A Comprehensive Technical Guide to Ethyl 4-Bromo-3-Methylbutanoate and its Isomers for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl 4-bromo-3-methylbutanoate, a versatile chemical intermediate, and its structurally related isomers. Given the ambiguity of the common name, this document elucidates the properties, synthesis, and applications of the most relevant isomers, with a particular focus on their roles in organic synthesis and drug discovery. The information is tailored for professionals in the fields of chemical research and pharmaceutical development, presenting key data in a structured format to facilitate experimental design and application.

Core Compounds and Physicochemical Data

The nomenclature "this compound" can refer to several isomers, each with distinct chemical properties and applications. The primary isomers of interest, along with a structurally related unsaturated analog, are detailed below. Their key physicochemical properties are summarized for comparative analysis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| ethyl (R)-4-bromo-3-methylbutanoate | 89363-48-4 | C₇H₁₃BrO₂ | 209.08 | Chiral intermediate, crucial for stereospecific synthesis. |

| ethyl 4-bromo-2-methylbutanoate | 2213-09-4 | C₇H₁₃BrO₂ | 209.08 | A constitutional isomer, valuable as a versatile building block.[1][2] |

| ethyl 3-bromo-3-methylbutanoate | 6293-25-0 | C₇H₁₃BrO₂ | 209.08 | A constitutional isomer with a tertiary bromide.[3] |

| (E)-ethyl 4-bromo-3-methyl-2-butenoate | 51318-62-8 | C₇H₁₁BrO₂ | 207.07 | An unsaturated analog used in organic synthesis.[4][5][6] |

Synthesis and Experimental Protocols

The synthetic routes to these brominated esters are crucial for their application in research and development. Below are detailed experimental protocols for the synthesis of key isomers.

Synthesis of (E)-ethyl 4-bromo-3-methyl-2-butenoate

This protocol describes the allylic bromination of ethyl 3,3-dimethylacrylate.

Reaction Workflow:

Caption: Synthesis workflow for (E)-ethyl 4-bromo-3-methyl-2-butenoate.

Methodology:

-

Reaction Setup: To a solution of ethyl 3,3-dimethylacrylate (78 mmol, 10 g) in carbon tetrachloride (128 mL), add N-bromosuccinimide (85 mmol, 15.1 g) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 g).[4]

-

Reaction Execution: The mixture is heated under reflux for 3 hours.[4]

-

Work-up: After cooling, the mixture is filtered, and the precipitate is washed with chloroform. The combined organic phases are washed with saturated aqueous sodium sulfite and brine, then dried with magnesium sulfate (MgSO₄).[4]

-

Purification: The solvent is removed under reduced pressure, and the resulting product is distilled under vacuum (3.6 mbar, 84-86 °C) to yield a mixture of (E) and (Z)-4-bromo-3-methylbut-2-enoate.[4]

Synthesis of ethyl 4-bromo-2-methylbutanoate

This compound is typically synthesized by the bromination of ethyl 2-methylbutanoate.

Methodology:

A common method for this transformation is radical halogenation. This involves treating ethyl 2-methylbutanoate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under UV light. This process selectively introduces a bromine atom at the C4 position.[1]

Synthesis of ethyl 2-bromo-3-methylbutanoate

This isomer can be prepared via the esterification of 2-bromo-3-methylbutanoyl bromide.

Methodology:

-

Esterification: Anhydrous ethyl alcohol (approximately 5 moles) is slowly added to 2-bromo-3-methylbutanoyl bromide with stirring. The reaction is highly exothermic.[7]

-

Work-up: After cooling, water is added, and the resulting ester separates as an oil. The oil is washed with a 5% sodium carbonate solution and then with water.[7]

-

Purification: The product is dried over anhydrous sodium or magnesium sulfate and then purified by distillation. The boiling point is reported as 162-164 °C at 760 mm Hg.[7]

Applications in Research and Drug Development

The brominated esters described herein are valuable building blocks in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications.

The bifunctional nature of these compounds, possessing both an electrophilic carbon attached to the bromine and an ester moiety, allows for a wide range of chemical transformations. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the formation of new carbon-carbon bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification.

Logical Relationship of Compound Utility:

Caption: Reactivity and utility of brominated esters in synthesis.

While direct involvement in specific signaling pathways is not prominently documented for these simple esters, their utility lies in the synthesis of biologically active molecules. For instance, chiral intermediates like ethyl (R)-(+)-4-bromo-3-hydroxybutyrate are key in pharmaceutical synthesis.[8] The stereocenter in these molecules is critical for the biological activity of the final drug product.

Safety and Handling

Brominated esters are generally considered hazardous chemicals and should be handled with appropriate safety precautions.

General Safety Information:

-

Hazards: These compounds can be harmful if swallowed, in contact with skin, or inhaled. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing.[9][11]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[9][12]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for several minutes. If on skin, wash off with soap and plenty of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist or in case of ingestion.[11]

Always consult the specific Safety Data Sheet (SDS) for the particular isomer being used for complete and detailed safety information.

References

- 1. Ethyl 4-bromo-2-methylbutanoate | 2213-09-4 | Benchchem [benchchem.com]

- 2. Ethyl 4-bromo-2-methylbutanoate | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-bromo-3-methylbutanoate | C7H13BrO2 | CID 222537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Ethyl 4-bromo-3-methyl-2-butenoate | C7H11BrO2 | CID 53411540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0 | Chemsrc [chemsrc.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Structure Elucidation of Ethyl 4-bromo-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of ethyl 4-bromo-3-methylbutanoate. Due to the limited availability of a complete set of published spectral data for this specific compound, this guide focuses on a comparative approach, outlining the expected spectral characteristics and how they can be used to differentiate it from its isomers.

Introduction

This compound is a halogenated carboxylic acid ester. Its structure presents a chiral center at the third carbon, leading to the existence of (R) and (S) enantiomers. The CAS number for the (R)-enantiomer is 89363-48-4.[1] Accurate structure elucidation is critical in chemical synthesis and drug development to ensure the correct isomer is being utilized, as different isomers can exhibit varied biological activities. This guide will detail the expected spectroscopic signature of this compound and contrast it with the known data of its common isomers.

Predicted and Comparative Spectroscopic Data

The primary methods for elucidating the structure of an organic molecule are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The key distinguishing features would be the chemical shifts and splitting patterns of the protons on the butanoate chain.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| CH₃ (methyl on C3) | ~1.1 | Doublet | 3H |

| CH₂ (ester ethyl) | ~4.1 | Quartet | 2H |

| CH₃ (ester ethyl) | ~1.2 | Triplet | 3H |

| CH (on C3) | ~2.5-2.8 | Multiplet | 1H |

| CH₂ (on C2) | ~2.4-2.6 | Doublet of doublets | 2H |

| CH₂Br (on C4) | ~3.4-3.6 | Doublet | 2H |

2.1.2 Comparative ¹H NMR Data of Isomers

The following table summarizes available ¹H NMR data for isomers of this compound, which is crucial for differentiation.

| Compound | Key ¹H NMR Signals (ppm) |

| Ethyl 4-bromo-2-methylbutanoate | Signals for protons on a carbon adjacent to both a carbonyl and a methyl group. |

| Ethyl 2-bromo-3-methylbutanoate | A doublet for the proton on the carbon bearing the bromine, shifted downfield. |

| Ethyl 3-bromo-3-methylbutanoate | A singlet for the two methyl groups on the carbon with the bromine, and a singlet for the adjacent CH₂.[2] |

2.1.3 Predicted ¹³C NMR Spectrum of this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~172 |

| O-CH₂ | ~60 |

| CH₂-Br | ~35 |

| CH | ~38 |

| CH₂ (C2) | ~40 |

| CH₃ (on C3) | ~18 |

| O-CH₂-CH₃ | ~14 |

2.1.4 Comparative ¹³C NMR Data of Isomers

| Compound | Key ¹³C NMR Signals (ppm) |

| Ethyl 4-bromo-2-methylbutanoate | A signal for a methine carbon (CH) alpha to the carbonyl. |

| Ethyl 2-bromo-3-methylbutanoate | A signal for a methine carbon (CH) bearing a bromine atom, significantly downfield. |

| Ethyl 4-bromo-3-oxobutanoate | Presence of a second carbonyl signal (ketone) and absence of the C3-methyl signal.[3] |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | ~1735 |

| C-O (ester) | ~1180 |

| C-Br | ~650 |

Data for isomers such as ethyl 4-bromobutyrate also show a strong C=O stretch around 1735 cm⁻¹.[4] The key differentiation with IR would be less pronounced than with NMR.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 208/210 (due to ⁷⁹Br/⁸¹Br isotopes) |

| [M-OCH₂CH₃]⁺ | 163/165 |

| [M-Br]⁺ | 129 |

The presence of bromine would be indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm, a longer relaxation delay (2-5 seconds), and a larger number of scans (1024 or more) for adequate signal-to-noise.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two NaCl or KBr plates.

-

Acquisition: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as gas chromatography (GC-MS) or direct infusion.

-

Ionization: Use a standard ionization technique, such as Electron Ionization (EI).

-

Analysis: Acquire the mass spectrum over a mass range of, for example, 40-300 m/z.

Structure Elucidation Workflow and Synthetic Pathway

The following diagrams illustrate the logical workflow for structure elucidation and a potential synthetic pathway.

Key Differentiating Spectral Features

The most powerful tool for distinguishing this compound from its isomers is ¹H NMR spectroscopy. The following diagram highlights the key regions and expected signals.

Conclusion

The structure elucidation of this compound relies heavily on a comparative analysis of its spectroscopic data with that of its isomers. ¹H and ¹³C NMR are the most definitive techniques for confirming the connectivity of the methyl, bromo, and ethyl ester groups along the butanoate backbone. By following the workflow and utilizing the comparative data presented in this guide, researchers can confidently identify and characterize this compound.

References

- 1. ethyl (R)-(+)-4-bromo-3-methylbutanoate | CAS#:89363-48-4 | Chemsrc [chemsrc.com]

- 2. Ethyl 3-bromo-3-methylbutanoate | C7H13BrO2 | CID 222537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-bromo-3-oxobutanoate | C6H9BrO3 | CID 575284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

ethyl 4-bromo-3-methylbutanoate IUPAC name

An In-depth Technical Guide to Ethyl 4-bromo-3-methylbutanoate

This technical guide provides a comprehensive overview of this compound, a valuable reagent in organic synthesis, particularly for applications in pharmaceutical research and development. This document details its chemical identity, physicochemical properties, a proposed synthesis protocol, and its utility as a synthetic building block.

Chemical Identity and Nomenclature

The IUPAC name for the compound is This compound . It is a chiral molecule and can exist as two enantiomers, (R)- and (S)-.

Structure:

Identifiers for the (R)-enantiomer:

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl (3R)-4-bromo-3-methylbutanoate |

| CAS Number | 89363-48-4[1] |

| Molecular Formula | C₇H₁₃BrO₂ |

| SMILES | BrC--INVALID-LINK--CC(=O)OCC |

| InChI Key | (for the (R)-isomer, to be generated) |

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties. Note that experimental data for this specific compound is limited; therefore, many of the listed properties are computed.

Table 1: Physicochemical Properties (Computed)

| Property | Value | Source |

| Molecular Weight | 209.08 g/mol | [1] |

| Exact Mass | 208.01000 Da | [1] |

| LogP | 1.97060 | [1] |

| Polar Surface Area (PSA) | 26.30 Ų | [1] |

No experimental data for boiling point, melting point, or density was found in the searched literature.

Table 2: Spectroscopic Data (Predicted)

Due to the lack of published experimental spectra for this compound, the following are predicted key spectroscopic features based on its structure.

| Spectrum | Predicted Features |

| ¹H NMR | - Triplet corresponding to the ethyl ester CH₃- Quartet corresponding to the ethyl ester CH₂- Doublet corresponding to the C3-methyl group- Multiplets for the protons on C2, C3, and C4 |

| ¹³C NMR | - Signal for the carbonyl carbon (C1) ~170-175 ppm- Signal for the O-CH₂ of the ethyl group ~60 ppm- Signal for the C-Br carbon (C4) ~35-40 ppm- Signals for the other aliphatic carbons |

| IR Spectroscopy | - Strong C=O stretch for the ester at ~1730-1750 cm⁻¹- C-O stretches at ~1100-1300 cm⁻¹- C-Br stretch at ~500-600 cm⁻¹ |

| Mass Spectrometry | - Molecular ion peak (M⁺) and M+2 peak in ~1:1 ratio due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br) |

Experimental Protocols

Proposed Synthesis of this compound

A reliable method for the synthesis of this compound is the acid-catalyzed ring-opening of 3-methyl-γ-butyrolactone with hydrogen bromide in the presence of ethanol. This method is adapted from the well-established synthesis of ethyl 4-bromobutyrate from γ-butyrolactone[2][3].

Reaction Scheme:

3-methyl-γ-butyrolactone + HBr + Ethanol → this compound + H₂O

Materials and Reagents:

-

3-methyl-γ-butyrolactone

-

Absolute Ethanol

-

Dry Hydrogen Bromide gas

-

Ice

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Dichloromethane (for extraction)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3-methyl-γ-butyrolactone (1.0 mol) in absolute ethanol (2.0 mol).

-

Cool the mixture to 0°C in an ice bath.

-

Bubble dry hydrogen bromide gas (approx. 1.2 mol) slowly through the solution while maintaining the temperature at 0°C.

-

After the addition of HBr is complete, allow the mixture to slowly warm to room temperature and then heat to 40°C.

-

Stir the reaction mixture at 40°C for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 200 mL of ice-cold deionized water.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 100 mL of deionized water, 100 mL of saturated NaHCO₃ solution, and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis workflow for this compound.

Application in Organic Synthesis

This compound is an effective alkylating agent. The primary carbon-bromine bond is susceptible to nucleophilic attack, making it a useful building block for introducing the 3-methyl-4-ethoxycarbonylbutyl group into molecules.

Caption: General SN2 reaction pathway using this compound.

References

An In-depth Technical Guide to Ethyl 4-bromo-3-methylbutanoate: Synthesis, Safety, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-bromo-3-methylbutanoate and its isomers are versatile chemical intermediates that play a crucial role in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the safety, physical and chemical properties, synthesis protocols, and applications of key isomers, namely ethyl (E)-4-bromo-3-methyl-2-butenoate and ethyl (R)-(+)-4-bromo-3-methylbutanoate.

Chemical Identification and Properties

The generalized structure of this compound encompasses several isomers, with two prominent examples being the unsaturated ethyl (E)-4-bromo-3-methyl-2-butenoate and the saturated chiral ethyl (R)-(+)-4-bromo-3-methylbutanoate. The specific properties of each isomer are critical for their intended application.

Table 1: Physicochemical Properties of this compound Isomers

| Property | Ethyl (E)-4-bromo-3-methyl-2-butenoate | Ethyl (R)-(+)-4-bromo-3-methylbutanoate |

| CAS Number | 51318-62-8[1] | 89363-48-4[2] |

| Molecular Formula | C₇H₁₁BrO₂[1] | C₇H₁₃BrO₂ |

| Molecular Weight | 207.06 g/mol [1] | 209.08 g/mol |

| Appearance | Not specified | Not specified |

| Boiling Point | 52-57°C at 0.7 Torr | Not specified |

| Density | 1.343 g/cm³ (Predicted) | Not specified |

| Solubility | Not specified | Not specified |

| LogP | 2.1[1] | Not specified |

Safety Data and Hazard Information

Handling of brominated organic compounds requires strict adherence to safety protocols. The available data for ethyl (E)-4-bromo-3-methyl-2-butenoate indicates significant health hazards.

Table 2: GHS Hazard Classification for Ethyl (E)-4-bromo-3-methyl-2-butenoate (CAS 51318-62-8) [1]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

Precautionary Statements: [3]

-

Prevention: P260 (Do not breathe mist or vapours), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[3]

-

Response: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth), P303 + P361 + P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304 + P340 + P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Due to the hazardous nature of these compounds, it is imperative to handle them within a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

Experimental Protocols

The synthesis of this compound isomers is a key step in their utilization as chemical building blocks. Below is a detailed protocol for the synthesis of ethyl 4-bromo-3-methylbut-2-enoate.

Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate[4]

This protocol involves the allylic bromination of ethyl 3,3-dimethylacrylate.

Materials:

-

Ethyl 3,3-dimethylacrylate (78 mmol, 10 g)

-

N-bromosuccinimide (NBS) (85 mmol, 15.1 g)

-

Azobisisobutyronitrile (AIBN) (0.02 g, catalytic amount)

-

Carbon tetrachloride (CCl₄) (128 mL)

-

Chloroform

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of ethyl 3,3-dimethylacrylate in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

-

Heat the mixture under reflux for 3 hours.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the precipitate with chloroform.

-

Combine the organic phases and wash sequentially with saturated aqueous sodium sulfite and brine.

-

Dry the organic phase with anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield a mixture of (E) and (Z)-ethyl 4-bromo-3-methylbut-2-enoate.

-

Purify the product by vacuum distillation (3.6 mbar, 84-86 °C).

Workflow for the Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate

Caption: A flowchart illustrating the key steps in the synthesis of ethyl 4-bromo-3-methylbut-2-enoate.

Applications in Drug Discovery and Development

While this compound and its isomers are not typically active pharmaceutical ingredients themselves, they are valuable building blocks in the synthesis of more complex, biologically active molecules. Their utility lies in the reactive carbon-bromine bond, which allows for the introduction of various functional groups through nucleophilic substitution reactions.

Role as a Synthetic Intermediate

These compounds serve as precursors in multi-step syntheses. For instance, related bromo-esters are used in the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents. The general synthetic utility involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Generalized Reaction Pathway for Synthetic Elaboration

Caption: A diagram showing the general role of this compound in synthesis.

Potential in the Synthesis of Bioactive Compounds

Conclusion

This compound and its isomers are important intermediates for organic synthesis, particularly in the development of new pharmaceutical agents. A thorough understanding of their chemical properties, safe handling procedures, and synthetic applications is essential for researchers in the field. The protocols and data presented in this guide are intended to provide a solid foundation for the effective and safe utilization of these versatile chemical building blocks in a research and development setting.

References

Technical Guide: Spectroscopic Analysis of Ethyl 4-bromo-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral data for ethyl 4-bromo-3-methylbutanoate (CAS No. for (R)-enantiomer: 89363-48-4).[1] Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers in organic synthesis and drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₃BrO₂

-

Molecular Weight: 209.08 g/mol [1]

-

Chemical Structure:

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established spectroscopic principles and analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~3.40 | Doublet of doublets (dd) | 1H | -CHaHb-Br |

| ~3.30 | Doublet of doublets (dd) | 1H | -CHaHb-Br |

| ~2.50 | Doublet of doublets (dd) | 1H | -CH₂-C(=O)- |

| ~2.35 | Doublet of doublets (dd) | 1H | -CH₂-C(=O)- |

| ~2.10 | Multiplet (m) | 1H | -CH(CH₃)- |

| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ |

| ~1.05 | Doublet (d) | 3H | -CH(CH₃)- |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~172 | C=O |

| ~61 | -OCH₂CH₃ |

| ~45 | -CH₂-C(=O)- |

| ~40 | -CH₂-Br |

| ~35 | -CH(CH₃)- |

| ~19 | -CH(CH₃) |

| ~14 | -OCH₂CH₃ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970-2850 | C-H (alkane) stretch |

| ~1735 | C=O (ester) stretch |

| ~1180 | C-O (ester) stretch |

| ~650 | C-Br stretch |

Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Interpretation |

| 208/210 | [M]⁺• Molecular ion peak (presence of Br isotopes) |

| 163/165 | [M - OCH₂CH₃]⁺ |

| 129 | [M - Br]⁺ |

| 88 | [CH₃CH₂OC(O)CH₂]⁺ |

| 57 | [C₄H₉]⁺ |

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic methods.

Caption: Workflow for the spectroscopic analysis of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

-

Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Process the free induction decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum on the same spectrometer at a frequency of 100 MHz.

-

Use a proton-decoupled pulse sequence.

-

Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans will be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Data Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Average 16 to 32 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample holder prior to running the sample.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition:

-

Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their m/z ratio.

-

A detector records the abundance of each ion.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound, a valuable resource in the absence of readily available experimental data. The included generalized experimental protocols offer a starting point for researchers seeking to acquire and analyze the spectroscopic data for this and structurally related compounds. The logical workflow presented can guide the process of structural elucidation from raw spectral data.

References

physical and chemical properties of ethyl 4-bromo-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 4-bromo-3-methylbutanoate, a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this guide also includes information on its isomers and closely related analogues to provide a comparative context for researchers.

Chemical Identity and Physical Properties

This compound is a halogenated ester with the chemical formula C₇H₁₃BrO₂. The presence of a chiral center at the third carbon atom gives rise to two enantiomers, (R)- and (S)-ethyl 4-bromo-3-methylbutanoate. The (R)-enantiomer is registered under CAS number 89363-48-4.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Ethyl (R)-(+)-4-bromo-3-methylbutanoate | Ethyl 4-bromo-2-methylbutanoate | Mthis compound |

| CAS Number | 89363-48-4[1] | 2213-09-4[2] | 59147-45-4[3] |

| Molecular Formula | C₇H₁₃BrO₂[1] | C₇H₁₃BrO₂[2] | C₆H₁₁BrO₂[3] |

| Molecular Weight | 209.08 g/mol [1] | 209.08 g/mol [2] | 195.05 g/mol [3] |

| Boiling Point | Not Available | Not Available | Not Available |

| Melting Point | Not Available | Not Available | Not Available |

| Calculated LogP | 1.97060[1] | 2.1[2] | Not Available |

| Topological Polar Surface Area | 26.3 Ų[1] | 26.3 Ų[2] | 26.3 Ų[3] |

Spectral Data

Detailed experimental spectral data for this compound is scarce. However, spectral information for its isomer, ethyl 4-bromo-2-methylbutanoate, is available and can provide insights into the expected spectral characteristics.

Table 2: Spectral Data for Ethyl 4-bromo-2-methylbutanoate

| Spectrum Type | Available Data |

| ¹H NMR | Data available, though specific shifts are not detailed in the provided search results. |

| ¹³C NMR | A ¹³C NMR spectrum is available.[2] |

| Mass Spectrometry (GC-MS) | GC-MS data is available.[2] |

| Infrared (IR) Spectroscopy | An FTIR spectrum (film) is available.[2] |

Synthesis and Reactivity

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general and adaptable method can be inferred from the synthesis of similar bromoesters. A common approach involves the bromination of a suitable precursor. For instance, the synthesis of ethyl 2-bromo-3-methylbutanoate is achieved by the esterification of 2-bromo-3-methylbutanoyl bromide with ethanol.[4] A plausible synthetic route to this compound could involve the esterification of 4-bromo-3-methylbutanoic acid or the reaction of a suitable precursor with a brominating agent.

Reactivity and Applications in Organic Synthesis

Bromo-organic compounds are versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.[5][6] The bromine atom is a good leaving group, making compounds like this compound excellent substrates for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, enabling the construction of more complex molecules.

This reactivity makes this compound a valuable building block in medicinal chemistry for the synthesis of novel drug candidates and complex natural products.[7] The ester functionality can also undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for the closely related mthis compound, the compound should be handled with care. The methyl ester is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[3] Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol: Synthesis of Ethyl 4-bromobutyrate (Adapted from Organic Syntheses) [8]

-

A solution of γ-butyrolactone (2.33 moles) in absolute ethanol (375 ml) is cooled to 0°C in an ice bath.

-

A stream of dry hydrogen bromide is introduced into the solution while maintaining the temperature at 0°C.

-

After saturation with HBr, the alcoholic solution is kept at 0°C for 24 hours.

-

The reaction mixture is then poured into 1 liter of ice-cold water.

-

The oily layer of crude ethyl 4-bromobutyrate is separated.

-

The aqueous layer is extracted twice with 100 ml portions of ethyl bromide.

-

The combined organic layers are washed with ice-cold 2% potassium hydroxide solution, followed by dilute hydrochloric acid, and finally with water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the residual crude ester is purified by distillation.

Visualizations

The following diagrams illustrate a general workflow for organic synthesis and a typical nucleophilic substitution reaction involving a bromoester.

Caption: General workflow for an organic synthesis experiment.

Caption: A typical SN2 reaction of a bromoester.

References

- 1. ethyl (R)-(+)-4-bromo-3-methylbutanoate | CAS#:89363-48-4 | Chemsrc [chemsrc.com]

- 2. Ethyl 4-bromo-2-methylbutanoate | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mthis compound | C6H11BrO2 | CID 14104192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Stability and Storage of Ethyl 4-bromo-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl 4-bromo-3-methylbutanoate, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document focuses on established principles of stability testing, general degradation pathways for related α-bromo esters, and best practices for storage and handling. The experimental protocols described herein are based on regulatory guidelines for forced degradation studies and are intended to serve as a template for in-house stability assessments.

Chemical Properties and Inherent Reactivity

This compound is an aliphatic ester containing a bromine atom on the carbon adjacent (alpha) to the methyl group. The presence of the bromine atom significantly influences the molecule's reactivity, making the alpha-carbon susceptible to nucleophilic substitution reactions. This inherent reactivity is crucial for its utility in synthesis but also underscores its potential for degradation if not stored and handled correctly.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended based on safety data sheets for similar compounds:

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes the rate of potential degradation reactions. |

| Light | Store in a tightly sealed, light-resistant container. | Protects against potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation. |

| Container | Use a tightly sealed, non-reactive container (e.g., amber glass). | Prevents contamination and reaction with container materials. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | Avoids inhalation of vapors and contact with skin and eyes. |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. These are primarily hydrolysis, oxidation, photolysis, and thermal decomposition.

Caption: Potential Degradation Pathways of this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][2][3] The following are general protocols that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

General Workflow for a Forced Degradation Study

References

An In-depth Technical Guide to Ethyl 4-bromo-3-methylbutanoate Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

Ethyl 4-bromo-3-methylbutanoate and its analogs are versatile chemical intermediates that serve as valuable building blocks in organic synthesis, particularly in the construction of complex molecular architectures and pharmacologically active compounds. The presence of a bromine atom at the 4-position provides a reactive handle for nucleophilic substitution and other transformations, while the ester functionality and the methyl group offer opportunities for further structural diversification. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound derivatives and analogs, with a focus on their relevance to drug discovery and development.

Synthesis of this compound and its Analogs

Experimental Protocol: Synthesis of Ethyl 4-bromobutyrate from γ-Butyrolactone (Analogous Procedure)

This protocol describes the synthesis of ethyl 4-bromobutyrate, which can be adapted for the synthesis of this compound by substituting γ-butyrolactone with 3-methyl-γ-butyrolactone.

Reaction Scheme:

Figure 1: Synthesis of ethyl 4-bromobutyrate.

Materials:

-

γ-Butyrolactone

-

Absolute Ethanol

-

Dry Hydrogen Bromide gas

-

Ice

-

Ethyl bromide

-

2% Potassium hydroxide solution

-

Dilute Hydrochloric acid

-

Sodium sulfate

Procedure:

-

A solution of γ-butyrolactone in absolute ethanol is cooled to 0°C in an ice bath.[1]

-

A stream of dry hydrogen bromide gas is introduced into the cooled solution.[1] The flow is continued for approximately one hour after the reaction mixture appears saturated.[1]

-

The resulting alcoholic solution is maintained at 0°C for 24 hours.[1]

-

The solution is then poured into ice-cold water, leading to the separation of an oily layer.[1]

-

The aqueous layer is extracted with ethyl bromide.[1]

-

The combined organic layers (oily layer and extracts) are washed sequentially with ice-cold 2% potassium hydroxide solution, dilute hydrochloric acid, and water.[1]

-

The organic layer is dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure, and the crude ester is purified by distillation to yield ethyl 4-bromobutyrate.[1]

Quantitative Data for Analogous Synthesis (Ethyl 4-bromobutyrate):

| Parameter | Value | Reference |

| Starting Material | γ-Butyrolactone (2.33 moles) | [1] |

| Reagents | Absolute Ethanol, Dry HBr | [1] |

| Yield | 77-84% | [1] |

| Boiling Point | 97–99°C (25 mm Hg) | [1] |

| Refractive Index (n25D) | 1.4543 | [1] |

| 1H NMR (CDCl3) | δ 1.22 (t, 3H), 2.13 (m, 2H), 2.45 (t, 2H), 3.43 (t, 2H), 4.10 (q, 2H) | [2] |

Key Reactions of this compound Derivatives

The primary reactivity of this compound and its analogs is centered around the electrophilic carbon atom bearing the bromine. This makes them excellent substrates for nucleophilic substitution reactions, particularly with active methylene compounds.

Alkylation of Active Methylene Compounds

This compound can be used as an alkylating agent for active methylene compounds, such as diethyl malonate and ethyl acetoacetate. This reaction is typically carried out in the presence of a base, which deprotonates the active methylene group to generate a nucleophilic carbanion.[3]

Reaction Workflow:

Figure 2: Alkylation of active methylene compounds.

This alkylation reaction is a powerful tool for carbon-carbon bond formation and allows for the introduction of the 3-methyl-4-ethoxycarbonylbutyl moiety into a wide range of molecules.[4] The resulting products can then be further manipulated, for instance, through hydrolysis and decarboxylation of the ester groups to yield substituted ketones or carboxylic acids.[3]

Derivatives and Analogs in Drug Discovery

The structural motif derived from this compound is found in various biologically active molecules. Its utility as a building block allows for the synthesis of analogs of important signaling molecules and enzyme inhibitors.

GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The synthesis of GABA analogs is a significant area of research in medicinal chemistry for the development of drugs targeting GABA receptors and transporters.[5][6] this compound serves as a potential precursor for the synthesis of substituted GABA analogs. For instance, nucleophilic substitution of the bromide with an amine or a protected amine functionality, followed by hydrolysis of the ester, would yield a GABA derivative with a methyl group at the 3-position.

Potential Synthetic Pathway to a GABA Analog:

Figure 3: Synthesis of a 3-methyl-GABA analog.

The introduction of the methyl group can influence the conformational flexibility and binding affinity of the resulting GABA analog to its target proteins.

Conclusion

This compound and its related derivatives are valuable and versatile intermediates in organic synthesis. Their ability to undergo nucleophilic substitution reactions makes them key building blocks for the construction of a wide array of more complex molecules. While direct and extensive literature on the title compound is sparse, analogous synthetic procedures and reactivity patterns provide a solid foundation for its utilization. The potential to synthesize derivatives with interesting biological activities, such as GABA analogs, highlights the importance of this class of compounds for researchers and professionals in the field of drug discovery and development. Further exploration of the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully exploit their therapeutic potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicological Data for Ethyl 4-bromo-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide concerning the toxicological data for ethyl 4-bromo-3-methylbutanoate (CAS No. 89363-48-4). It is important to note that a comprehensive literature search has revealed a significant lack of specific toxicological studies conducted on this particular chemical entity. Therefore, this guide provides a toxicological assessment based on data from structurally similar compounds and outlines the standard experimental protocols that would be employed to evaluate its toxicity. The information herein should be used for guidance and not as a definitive toxicological profile.

Toxicological Data Summary of Structural Analogs

In the absence of direct data for this compound, the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals hazard statements for several structurally related compounds are summarized below. This information can provide an initial indication of the potential hazards associated with the target compound.

| Compound Name | CAS Number | GHS Hazard Statements | Citations |

| Ethyl 4-bromo-3-methylbenzoate | 160313-69-9 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

| Ethyl 4-bromo-3-oxobutanoate | 13176-46-0 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [2] |

| Ethyl 4-bromobutyrate | 2969-81-5 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |

| Mthis compound | 59147-45-4 | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [1] |

| Ethyl 2-bromo-3-methylbutyrate | 609-12-1 | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage |

Standard Experimental Protocols for Toxicological Assessment

The following sections detail the standard methodologies for key toxicological endpoints as prescribed by the Organisation for Economic Co-operation and Development (OECD) guidelines. These are the protocols that would be followed to ascertain the toxicological profile of this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance. The principle is to identify a dose that causes signs of toxicity without mortality.

-

Test Animals: Typically, young adult female rats are used.[4]

-

Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle.[4] Standard laboratory diets and unrestricted drinking water are provided.[4]

-

Dose Administration: The test substance is administered orally by gavage in a single dose.[5] The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[4]

-

Procedure:

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[5] The starting dose is chosen based on available information or default values (5, 50, 300, 2000 mg/kg).[5]

-

Main Study: A group of five animals is dosed at the selected starting dose.[5]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5] Observations are made frequently on the day of dosing and at least daily thereafter.[6]

-

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the dose at which "evident toxicity" is observed.[7] Evident toxicity refers to clear signs that predict that the next higher dose will cause severe toxicity or death.[7]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: The albino rabbit is the preferred species.[8]

-

Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.[9]

-

Dose Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[8][10]

-

Procedure:

-

Initial Test: One animal is used. The patch is applied for a 4-hour exposure period.[8] In some cases, a sequential exposure of 3 minutes, 1 hour, and 4 hours is used to assess corrosivity.[11]

-

Confirmatory Test: If the initial test does not show a corrosive effect but indicates irritation, up to two additional animals are tested with a 4-hour exposure.[11]

-

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[10] Observations may continue for up to 14 days to assess the reversibility of the effects.[8][10]

-

Endpoint: The substance is classified based on the severity and reversibility of the skin reactions observed.[9]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline describes the procedure to determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Healthy young adult albino rabbits are used.[12]

-

Procedure:

-

Pre-screening: Before in vivo testing, a weight-of-the-evidence analysis is performed on existing data.[13] In vitro or ex vivo tests are recommended first.[13]

-

Initial Test: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of a single animal.[14] The other eye serves as a control.[14]

-

Confirmatory Test: If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.[14]

-

-

Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[14][15] The observation period can be extended up to 21 days to evaluate the reversibility of effects.[12]

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.[15] The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[13]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for toxicological assessment and specific experimental protocols.

Caption: General workflow for the toxicological assessment of a chemical substance.

References

- 1. Mthis compound | C6H11BrO2 | CID 14104192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-bromo-3-oxobutanoate | C6H9BrO3 | CID 575284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 6. bemsreports.org [bemsreports.org]

- 7. nc3rs.org.uk [nc3rs.org.uk]

- 8. oecd.org [oecd.org]

- 9. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 10. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. search.library.doc.gov [search.library.doc.gov]

- 15. oecd.org [oecd.org]

An In-depth Technical Guide to Ethyl 4-bromo-3-methylbut-2-enoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromo-3-methylbut-2-enoate is a versatile bifunctional reagent that has garnered significant interest in organic synthesis, particularly in the construction of complex molecules with pharmaceutical relevance. This technical guide provides a comprehensive overview of its history, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and a discussion of its applications in the synthesis of bioactive compounds, most notably as a key building block for carotenoids like 9-cis-β-carotene.

Introduction and Historical Context

While the specific moment of the initial discovery of ethyl 4-bromo-3-methylbut-2-enoate is not well-documented in readily available literature, its significance has grown with the development of synthetic methodologies that require versatile C5 building blocks. Its utility lies in the presence of two reactive centers: an α,β-unsaturated ester moiety that can participate in various addition reactions, and a primary allylic bromide that is susceptible to nucleophilic substitution. The history of this compound is therefore intrinsically linked to the history of the synthetic routes developed to access it and its subsequent use in the synthesis of more complex molecules. A prominent application that has driven interest in its synthesis is its role as a precursor in the total synthesis of carotenoids, which are important for their antioxidant properties and as precursors to Vitamin A.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of ethyl 4-bromo-3-methylbut-2-enoate is presented below. It is important to note that this compound can exist as both (E) and (Z) isomers, and the properties may vary depending on the isomeric ratio.

| Property | Value |

| Molecular Formula | C₇H₁₁BrO₂ |

| Molecular Weight | 207.07 g/mol |

| Boiling Point | 84-86 °C at 3.6 mbar[1] |

| Appearance | Colorless to yellow oil |

| Purity (typical) | 96% (by HPLC)[1] |

Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ (ppm) :

-

~1.3 (t, 3H, -OCH₂CH ₃)

-

~2.0 (s, 3H, -C(CH₃)=)

-

~4.0 (s, 2H, -CH ₂Br)

-

~4.2 (q, 2H, -OCH ₂CH₃)

-

~5.8 (s, 1H, =CH -)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ (ppm) :

-

~14 (-OCH₂C H₃)

-

~20 (-C(C H₃)=)

-

~35 (-C H₂Br)

-

~60 (-OC H₂CH₃)

-

~115 (=C H-)

-

~150 (-C (CH₃)=)

-

~165 (C =O)

-

IR (Infrared) Spectroscopy:

-

ν (cm⁻¹) :

-

~1720 (C=O, ester)

-

~1640 (C=C, alkene)

-

~1200-1100 (C-O, ester)

-

~600-500 (C-Br)

-

MS (Mass Spectrometry):

-

m/z :

-

206/208 (M⁺, bromine isotope pattern)

-

Fragments corresponding to the loss of -OCH₂CH₃, -Br, and other characteristic fragments.

-

Experimental Protocol: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate

The following protocol is a common and effective method for the synthesis of ethyl 4-bromo-3-methylbut-2-enoate via the allylic bromination of ethyl 3,3-dimethylacrylate.[1]

Materials:

-

Ethyl 3,3-dimethylacrylate (10 g, 78 mmol)

-

N-Bromosuccinimide (NBS) (15.1 g, 85 mmol)

-

Azobisisobutyronitrile (AIBN) (0.02 g, catalytic amount)

-

Carbon tetrachloride (CCl₄) (128 mL)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a solution of ethyl 3,3-dimethylacrylate (78 mmol, 10 g) in carbon tetrachloride (128 mL) in a round-bottom flask, add N-bromosuccinimide (85 mmol, 15.1 g) and a catalytic amount of AIBN (0.02 g).

-

Heat the mixture under reflux for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the precipitate with chloroform.

-

Combine the organic filtrates and wash them with saturated aqueous sodium sulfite solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator to yield a mixture of (E) and (Z)-4-bromo-3-methylbut-2-enoate.

-

Purify the product by vacuum distillation (3.6 mbar, 84-86 °C) to obtain the final product.[1]

Workflow Diagram:

Caption: Synthetic workflow for ethyl 4-bromo-3-methylbut-2-enoate.

Applications in Drug Development and Organic Synthesis

Ethyl 4-bromo-3-methylbut-2-enoate serves as a valuable intermediate in the synthesis of various complex organic molecules, particularly in the realm of natural product synthesis and drug development.

Synthesis of 9-cis-β-Carotene:

A significant application of ethyl 4-bromo-3-methylbut-2-enoate is in the multi-step synthesis of 9-cis-β-carotene.[1] This carotenoid is a precursor to 9-cis-retinoic acid, a vital signaling molecule in vertebrates that regulates cell growth, differentiation, and apoptosis. The synthesis of 9-cis-β-carotene is of great interest to the pharmaceutical industry due to its potential therapeutic applications in treating conditions related to vitamin A deficiency and other cellular proliferative disorders.

The synthetic pathway involves the use of ethyl 4-bromo-3-methylbut-2-enoate as a key building block to construct the carbon skeleton of the carotenoid.

Signaling Pathway Involving Vitamin A Derivatives:

References

Methodological & Application

Application Note: Stereoselective Synthesis of (R)- and (S)-3-Methyl-5-phenylpentanoic Acid using an Evans Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document details a robust protocol for the stereoselective synthesis of chiral β-methyl carboxylic acids, utilizing ethyl 4-bromo-3-methylbutanoate as a conceptual starting point for derivatization. The core of this strategy is the diastereoselective alkylation of an N-acyloxazolidinone, a powerful technique for establishing stereocenters with high fidelity. While direct stereoselective substitution on this compound is challenging, this application note outlines a reliable and analogous method starting from 3-methylbutanoic acid, which can be conceptually derived from the title compound. The resulting chiral products are valuable building blocks in medicinal chemistry and natural product synthesis.

The methodology employs a commercially available Evans-type chiral auxiliary, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone, to direct the stereochemical outcome of an enolate alkylation reaction. The auxiliary is first acylated with 3-methylbutyryl chloride, followed by deprotonation to form a chiral enolate, which is then alkylated. Subsequent removal of the auxiliary yields the enantiomerically enriched carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of N-(3-Methylbutanoyl)-4(R),5(S)-4-methyl-5-phenyl-2-oxazolidinone (3)

-

Preparation of 3-Methylbutyryl Chloride (1): To a solution of 3-methylbutanoic acid (1.0 eq) in CH₂Cl₂ (2 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1 drop). Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 3-methylbutyryl chloride, which is used immediately in the next step.

-

Acylation of the Chiral Auxiliary (2): In a flame-dried round-bottom flask under an argon atmosphere, dissolve (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M). Cool the solution to -78 °C.

-

Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, and stir the mixture for 30 minutes at -78 °C.

-

Add the crude 3-methylbutyryl chloride (1.1 eq) dropwise via syringe.

-

Allow the reaction to warm to 0 °C and stir for 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (Silica gel, 20% ethyl acetate in hexanes) to afford the desired N-acyloxazolidinone 3 .

Protocol 2: Diastereoselective Alkylation

-

In a flame-dried flask under argon, dissolve the N-acyloxazolidinone 3 (1.0 eq) in anhydrous THF (0.2 M).

-

Cool the solution to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to form the (Z)-enolate.

-

Add benzyl bromide (1.5 eq) to the enolate solution.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography to yield the alkylated product 4 .

Protocol 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated product 4 (1.0 eq) in a mixture of THF and water (4:1, 0.2 M).

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by lithium hydroxide monohydrate (2.0 eq).

-

Stir the mixture at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

-

Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

The aqueous layer contains the recovered chiral auxiliary, which can be extracted with CH₂Cl₂ after basification.

-

Combine the ethyl acetate layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude (R)-3-methyl-5-phenylpentanoic acid 5 . Purify by chromatography if necessary.

Data Presentation

| Step | Reactants | Key Reagents/Conditions | Product | Typical Yield (%) | Diastereomeric Ratio (d.r.) |

| Acylation | 3-Methylbutanoic acid, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | 1. Oxalyl chloride, DMF (cat.)2. n-BuLi, THF, -78 °C | N-(3-Methylbutanoyl)-4(R),5(S)-4-methyl-5-phenyl-2-oxazolidinone (3) | 85-95 | N/A |

| Alkylation | N-acyloxazolidinone (3), Benzyl bromide | NaHMDS, THF, -78 °C | Alkylated N-acyloxazolidinone (4) | 80-90 | >95:5 |

| Cleavage | Alkylated N-acyloxazolidinone (4) | LiOH, H₂O₂, THF/H₂O | (R)-3-Methyl-5-phenylpentanoic acid (5) | 85-95 | >99% ee after purification |

Visualizations

Logical Workflow

Caption: Overall workflow for the stereoselective synthesis.

Signaling Pathway: Mechanism of Stereoselection

Caption: Mechanism of diastereoselective alkylation.

Application Notes and Protocols: Ethyl 4-bromo-3-methylbutanoate as a C4 Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ethyl 4-bromo-3-methylbutanoate as a versatile C4 building block in organic synthesis. Due to the limited availability of specific literature protocols for this exact compound, the information herein is based on its chemical properties, the reactivity of analogous compounds, and its potential applications in the synthesis of valuable target molecules, particularly in the field of medicinal chemistry.

Introduction

This compound is a functionalized aliphatic ester containing a primary bromide. This combination of a reactive electrophilic center and a modifiable ester group makes it a valuable four-carbon building block for the introduction of a substituted butyl chain in the synthesis of more complex molecules. The chiral version, particularly (R)-ethyl 4-bromo-3-methylbutanoate, is of significant interest as a precursor for the asymmetric synthesis of pharmacologically active compounds.

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by the presence of the primary alkyl bromide. It is susceptible to nucleophilic substitution reactions (SN2), where the bromide ion acts as a good leaving group. The ester functionality is generally stable under neutral or acidic conditions but can be hydrolyzed under basic conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H13BrO2 |

| Molecular Weight | 209.08 g/mol |

| CAS Number | 89363-48-4 ((R)-enantiomer) |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO, acetone) |

Applications in Organic Synthesis

Synthesis of γ-Aminobutyric Acid (GABA) Analogs

A primary application of chiral this compound is in the synthesis of precursors for GABA analogs, such as (S)-pregabalin, a widely used anticonvulsant and analgesic drug. The key strategic step involves the displacement of the bromide with a cyanide nucleophile to introduce the required carbon-nitrogen functionality.

Alkylation of Nucleophiles

As a primary alkyl halide, this compound is an effective electrophile for the alkylation of a wide range of nucleophiles. This allows for the introduction of the 3-methyl-4-ethoxycarbonylbutyl group onto various molecular scaffolds.

-

Carbon Nucleophiles: Reactions with carbanions, such as those derived from malonic esters or acetoacetic esters, would lead to the formation of new carbon-carbon bonds, enabling chain extension and the synthesis of complex dicarboxylic acids or ketoesters.[1][2][3]

-

Nitrogen Nucleophiles: Amines and amides can be alkylated to introduce the C4 side chain, leading to the synthesis of substituted amino acids or lactams.

-

Oxygen Nucleophiles: Alkylation of phenols or alcohols can be used to synthesize corresponding ethers.

-

Sulfur Nucleophiles: Thiolates can readily displace the bromide to form thioethers.

Potential for Lactone Formation

Intramolecular cyclization of derivatives of this compound could potentially lead to the formation of γ-butyrolactones. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by base-mediated cyclization, would be a plausible route to 3-methyl-γ-butyrolactone, a fragrance and flavor compound.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthesis.

Protocol 1: Synthesis of Ethyl 4-cyano-3-methylbutanoate via Nucleophilic Substitution

This protocol describes a representative procedure for the displacement of the bromide in this compound with a cyanide ion. This reaction is a key step in the synthesis of precursors for GABA analogs.